![molecular formula C12H19NO B1414957 2-{[(2-Methylbutan-2-yl)oxy]methyl}aniline CAS No. 1039930-62-5](/img/structure/B1414957.png)
2-{[(2-Methylbutan-2-yl)oxy]methyl}aniline
Overview
Description
2-{[(2-Methylbutan-2-yl)oxy]methyl}aniline is an organic compound that falls within the category of substituted anilines This class of compounds is characterized by an aniline moiety (a benzene ring attached to an amino group) that is further modified by additional functional groups The specific structure of this compound includes a tertiary-butyl group linked via an ether bond to a benzylamine framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-Methylbutan-2-yl)oxy]methyl}aniline can be approached through several methodologies. A common synthetic route involves the reaction of 2-methyl-2-butanol with benzylamine in the presence of a suitable catalyst and dehydrating agent to facilitate ether formation. The reaction typically proceeds as follows:
Protection of Aniline Group: : Often, the aniline moiety needs to be protected to avoid side reactions. This can be achieved by acetylation.
Etherification: : The protected benzylamine is then reacted with 2-methyl-2-butanol in the presence of an acid catalyst such as sulfuric acid.
Deprotection: : The final step involves deprotection of the amino group under basic conditions to yield the target compound.
Industrial Production Methods
For industrial-scale production, continuous flow reactors are utilized to enhance the reaction efficiency and scalability. The process involves the same fundamental steps but is optimized for large-scale output, including the use of high-pressure conditions and advanced separation techniques such as distillation and crystallization for purification.
Chemical Reactions Analysis
Types of Reactions
2-{[(2-Methylbutan-2-yl)oxy]methyl}aniline undergoes various chemical reactions due to its functional groups:
Oxidation: : This compound can be oxidized by agents like hydrogen peroxide, leading to the formation of corresponding quinone derivatives.
Reduction: : It can be reduced using hydrogen gas in the presence of palladium on carbon to form the corresponding amine.
Substitution: : Electrophilic aromatic substitution can occur, especially at the ortho and para positions relative to the amino group.
Common Reagents and Conditions
Oxidation Reagents: : Hydrogen peroxide, potassium permanganate.
Reduction Reagents: : Hydrogen gas with a palladium on carbon catalyst.
Substitution Conditions: : Use of halogens or nitrating agents under acidic conditions.
Major Products
Oxidation Products: : Quinone derivatives.
Reduction Products: : Secondary amines.
Substitution Products: : Halogenated or nitrated aniline derivatives.
Scientific Research Applications
2-{[(2-Methylbutan-2-yl)oxy]methyl}aniline is employed in various scientific research contexts due to its unique structure:
Chemistry: : Utilized as a starting material for the synthesis of more complex organic molecules.
Biology: : Studied for its interactions with biological macromolecules, particularly enzymes and receptors.
Medicine: : Investigated for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological pathways.
Industry: : Used in the manufacture of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 2-{[(2-Methylbutan-2-yl)oxy]methyl}aniline exerts its effects varies depending on the context:
Molecular Targets: : Often interacts with enzymes by acting as a substrate or inhibitor. Its aniline moiety allows it to form hydrogen bonds with active site residues.
Pathways Involved: : May affect pathways involving neurotransmitter synthesis and degradation in medicinal applications.
Comparison with Similar Compounds
When compared to similar compounds, 2-{[(2-Methylbutan-2-yl)oxy]methyl}aniline stands out due to its unique ether linkage and tert-butyl group. Similar compounds include:
2-Methoxyaniline: : Lacks the bulky tert-butyl group, resulting in different chemical reactivity and steric properties.
2-Ethoxyaniline: : Similar ether linkage but a smaller ethyl group, leading to differing pharmacokinetic profiles in medicinal chemistry.
Similar Compounds List
2-Methoxyaniline
2-Ethoxyaniline
2-(tert-Butoxymethyl)aniline
Each of these compounds shares structural features with this compound but varies in substituent size and electronic effects, contributing to their unique chemical properties and applications.
That's a deep dive into this compound—fascinating stuff, right?
Properties
IUPAC Name |
2-(2-methylbutan-2-yloxymethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-4-12(2,3)14-9-10-7-5-6-8-11(10)13/h5-8H,4,9,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTMDCLZWJJGCDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)OCC1=CC=CC=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-(Trifluoromethyl)phenyl]but-2-enoic acid](/img/structure/B1414875.png)

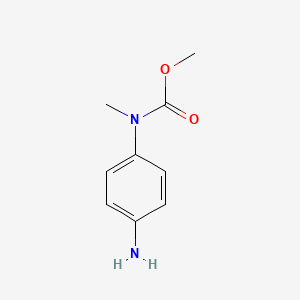


![N-[4-(dimethylamino)benzyl]-1H-imidazole-1-carboxamide](/img/structure/B1414883.png)
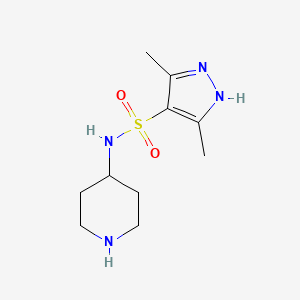

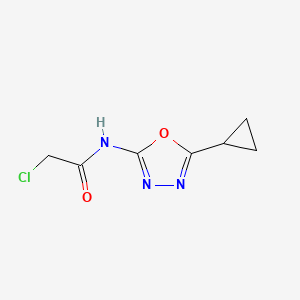
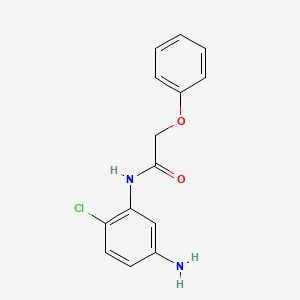
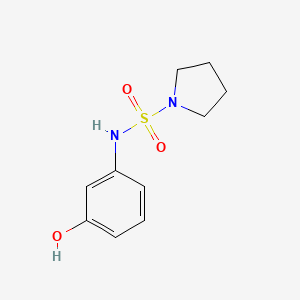
![(4-[4-(METHYLSULFONYL)-1,4-DIAZEPAN-1-YL]PHENYL)AMINE](/img/structure/B1414894.png)
![3-[(3-Methyl-2,5-dioxoimidazolidin-1-yl)methyl]benzonitrile](/img/structure/B1414896.png)
![N-[(4-bromothiophen-2-yl)methyl]cyclopentanamine](/img/structure/B1414897.png)
